
n-Tetradecylmagnesium bromide
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Overview
Description
n-Tetradecylmagnesium bromide (C₁₄H₂₉MgBr) is a Grignard reagent with a 14-carbon alkyl chain. It is synthesized via the reaction of 1-bromotetradecane with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions . This reagent is widely used in organic synthesis for nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes) and other electrophilic substrates, enabling the formation of carbon-carbon bonds. Its long alkyl chain contributes to unique solubility and reactivity profiles compared to shorter-chain analogs.
Scientific Research Applications
The applications of n-Tetradecylmagnesium bromide are primarily in scientific research, specifically within medicinal chemistry, biomedicine, and as a chemical reagent . It is also used as a pharmaceutical intermediate, in chemistry experiments, and in biological experiments .
Synthesis and Chemical Properties
This compound, also known as 1-tetradecyl magnesium bromide, has the molecular formula C14H29BrMg . It is typically available as a powder or liquid . The compound is synthesized using magnesium turnings and tetradecyl bromide in dry diethyl ether under a nitrogen atmosphere . For example, tetradecyl magnesium bromide can be prepared from 2.01 g of Mg turnings (0.62 eq.) and 37 g of tetradecyl bromide (0.13 mol) in 200 mL of dry diethyl ether .
Synthesis of 2-(1-hydroxypentadecyl)-6-methoxyphenol
Tetradecyl magnesium bromide is used in the synthesis of more complex molecules. For instance, it is utilized in the preparation of 2-(1-hydroxypentadecyl)-6-methoxyphenol . The process involves gradually adding o-Vanilin (10 g, 0.066 mol) to tetradecyl magnesium bromide, refluxing the mixture for 2 hours, and then cooling and pouring it into a saturated solution of NH4Cl . The resulting layers are separated, and the aqueous phase is thoroughly extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue is then purified by flash column chromatography to yield the desired product .
Applications in Cancer Research
A notable application of compounds synthesized using tetradecylmagnesium bromide is in cancer research. For example, norhierridin B, a hydroquinone derivative, exhibits a growth inhibitory effect on various human tumor cell lines, including triple-negative breast cancer (TNBC) cells such as MDA-MB-231, SKBR3, and MDA-MB-468 .
Growth Inhibitory Effect on TNBC Cells
Norhierridin B demonstrates a prominent growth inhibitory activity against TNBC cells, which are known for their high therapeutic resistance . The growth inhibitory effect of norhierridin B on MDA-MB-231 cells is associated with cell cycle arrest and apoptosis . Furthermore, a reduction in the antiproliferative effect of norhierridin B has been observed in non-tumorigenic MCF10A breast epithelial cell lines, suggesting a selective action against cancer cells .
Colony Formation Assay
In colony formation assays, a pronounced inhibition of the growth of MDA-MB-231 cells was observed at a concentration of 2 µM, supporting the antiproliferative effect of norhierridin B . This highlights the potential of tetradecylmagnesium bromide derivatives in developing anticancer agents, particularly against TNBC .
Chemical Reactions Analysis
Aldehyde Additions
Inverse addition of n-tetradecylmagnesium bromide to aldehyde 22 (derived from oxidation of alcohol 21 ) yields a 5:1 mixture of diastereomeric alcohols 23 and 24 (60% combined yield). Stereochemical outcomes align with Cram chelation control, with 24 confirmed as the desired (3S,4S,5R) isomer through correlation with final products .
Key Data:
Substrate | Product | Diastereomer Ratio | Yield |
---|---|---|---|
Aldehyde 22 | 23 : 24 | 5:1 | 60% (combined) |
Imine Additions
This compound reacts with N-tert-butanesulfinyl (t-BS) imines (e.g., 3g from 4-bromobutanal) to generate chiral amine derivatives. The reaction proceeds in dry toluene at −78°C, achieving 44–85% yields with >95:5 dr for bis-homoallyl amines .
Example Reaction:
t-BS imine+C₁₄H₂₉MgBrtoluene, −78°Cchiral amine derivative(dr >95:5)[4]
Epoxide Ring-Opening Reactions
Copper-catalyzed epoxide opening with this compound (e.g., with epoxide 27 ) produces syn -configured alcohol 28 in high diastereomeric excess (>95% de). The stereochemistry is confirmed via ¹³C-NMR analysis, matching syn-18 reference data .
Conditions:
Transmetallation
This compound participates in transmetallation with aryl halides (e.g., bromobenzene) in ionic liquid (PIL-C₉H₁₉COO) solutions. Subsequent quenching with benzaldehyde yields diphenylmethanol (83%) and trace 1-phenylpropan-1-ol, indicating partial ethylmagnesium bromide interference .
Polymerization
The reagent is used in Stille coupling to synthesize alternating copolymers:
-
pDTTG-TPD : Reacts with 1,3-dibromo-5-octylthieno[3,4-c]pyrrole-4,6-dione .
-
pDTTG-DTBT(OC₈) : Couples with 4,7-bis(5-bromothiophen-2-yl)benzo[1,2,5-c]thiadiazole .
Polymer Properties:
Polymer | Mₙ (kDa) | PDI |
---|---|---|
pDTTG-TPD | 16.3 | 2.1 |
pDTTG-DTBT(OC₈) | 22.5 | 2.4 |
Stability and Handling
This compound remains stable in ethereal solvents (e.g., THF, diethyl ether) but forms oily residues in THF. Crystalline products (e.g., [(Et₂O)MgCp(μ-Br)]₂) are isolated preferentially in diethyl ether .
Critical Stability Notes:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing n-Tetradecylmagnesium bromide with high purity in academic settings?
- Methodology :
- Use 1-bromotetradecane (CAS RN 139-08-2, purity >89.0%) as the starting material, reacting with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
- Monitor reaction initiation via exothermic heat release and color change (grayish suspension).
- Purify via vacuum distillation or filtration under inert conditions to remove unreacted magnesium.
- Key precautions : Ensure solvent dryness (e.g., molecular sieves) and use flame-resistant equipment due to flammability risks .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Safety Measures :
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in sealed, flame-resistant containers under inert gas at 2–8°C to prevent degradation .
- Spill management : Neutralize with dry sand or inert adsorbents; avoid water due to violent reactivity .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with carbonyl substrates be resolved?
- Experimental Design :
- Variable control : Test under strict anhydrous conditions (trace moisture can deactivate the reagent) and varying temperatures (0°C vs. room temperature).
- Substrate steric effects : Compare yields for aldehydes (e.g., benzaldehyde) vs. ketones (e.g., acetophenone) to assess steric hindrance impacts .
- Analytical validation : Use 1H NMR to confirm product structures and quantify unreacted starting material .
Q. What methodological approaches are effective for characterizing the stability of this compound under different solvent systems?
- Stability Analysis :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures in THF vs. diethyl ether.
- Spectroscopic monitoring : Track reagent integrity via 13C NMR in deuterated solvents over 24 hours .
- Reactivity correlation : Compare Grignard titration results (using standardized HCl) with reaction yields to assess active reagent concentration .
Q. How can bromide ion release during reactions be quantified to optimize stoichiometry?
- Analytical Techniques :
- Ion chromatography : Detect Br⁻ in post-reaction quench solutions (e.g., acidic hydrolysis) with a detection limit of 0.1 ppm .
- Argentometric titration : Use 0.1 N AgNO3 to precipitate bromide, with potentiometric endpoint detection .
Q. Key Research Challenges
- Contradictions in reaction mechanisms : Discrepancies in nucleophilic addition pathways may arise from solvent polarity effects (e.g., THF vs. ether) or trace impurities. Systematic replication under controlled conditions is critical .
- Degradation pathways : Long-term storage can lead to MgBr2 precipitation; periodic titration is recommended to verify activity .
Comparison with Similar Compounds
Comparison with Similar Alkylmagnesium Bromides
Structural and Physical Properties
The table below compares n-tetradecylmagnesium bromide with other alkylmagnesium bromides:
Compound | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Solubility in THF | Stability in Air |
---|---|---|---|---|---|
n-Butylmagnesium bromide | 4 | C₄H₉MgBr | 177.33 | High | Low |
n-Decylmagnesium bromide | 10 | C₁₀H₂₁MgBr | 261.48 | Moderate | Moderate |
This compound | 14 | C₁₄H₂₉MgBr | 309.70 | Moderate | Moderate |
n-Pentadecylmagnesium bromide | 15 | C₁₅H₃₁MgBr | 323.72 | Low | High |
Key Observations :
- Solubility : Longer alkyl chains (e.g., C₁₄, C₁₅) reduce solubility in THF due to increased hydrophobicity, necessitating longer reaction times or elevated temperatures for homogeneous mixing .
- Stability : Longer chains confer greater stability against moisture and oxygen, as the bulky alkyl group sterically shields the magnesium center .
Nucleophilic Addition to Carbonyl Compounds
- This compound reacts with ketones (e.g., acetone) to form tertiary alcohols. Its long chain slows reaction kinetics compared to n-butylmagnesium bromide but ensures higher selectivity in sterically hindered substrates .
- n-Pentadecylmagnesium bromide (C₁₅) shows even slower reactivity, making it suitable for stepwise additions in multi-component reactions .
Cross-Coupling Reactions
- Shorter-chain reagents (e.g., n-butyl) are preferred in Kumada couplings due to faster transmetallation rates. In contrast, n-tetradecyl derivatives are rarely used in such reactions due to sluggish kinetics .
Comparison with Non-Grignard Bromide Compounds
While structurally distinct, quaternary ammonium bromides (e.g., tetradecyltrimethylammonium bromide, C₁₇H₃₈BrN) share applications as surfactants or phase-transfer catalysts. Key differences include:
Preparation Methods
General Preparation Methods of Grignard Reagents
Grignard reagents are traditionally synthesized by reacting alkyl halides with magnesium metal in anhydrous etheric solvents. For n-tetradecylmagnesium bromide, the reaction follows:
$$
\text{C}{14}\text{H}{29}\text{Br} + \text{Mg} \rightarrow \text{C}{14}\text{H}{29}\text{MgBr}
$$
Key variables include solvent choice, temperature, and halide reactivity. Tetrahydrofuran (THF) and diethyl ether are preferred for their ability to stabilize the Grignard intermediate via coordination to magnesium.
Optimized Synthesis Protocols for this compound
Standard Procedure in Tetrahydrofuran (THF)
A representative method involves adding 1-bromotetradecane to activated magnesium turnings in dry THF under inert atmosphere. The reaction is initiated at room temperature, with exothermicity controlled via cooling to 0–5°C. Completion is confirmed by the disappearance of magnesium metal and a persistent grayish coloration.
Table 1: Reaction Conditions and Yields
Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
---|---|---|---|---|
THF | 0–5 | 2–3 | 82 | |
Diethyl ether | 25 | 4–5 | 68 |
Large-Scale Preparation with Mixed Alkyl Halides
Patent data reveals that mixing n-tetradecyl bromide with shorter-chain alkyl bromides (e.g., ethyl or butyl) enhances reaction rates due to reduced steric hindrance. For instance, a mixture of n-propyl-, n-pentyl-, and n-tetradecylmagnesium bromides achieves 79% yield when synthesized concurrently.
Reaction Mechanisms and Kinetic Considerations
The mechanism proceeds via a single-electron transfer (SET) from magnesium to the alkyl halide, forming a radical intermediate that couples with magnesium to yield the Grignard reagent. Kinetic studies indicate that longer alkyl chains, such as tetradecyl, exhibit slower initiation phases due to decreased halide electrophilicity. However, once initiated, the reaction proceeds efficiently in THF, which solvates the magnesium surface more effectively than ether.
Purification and Characterization
Isolation Techniques
Post-synthesis, the reagent is typically filtered to remove unreacted magnesium and stabilized in THF under argon. Precipitation methods, such as cooling to -20°C, yield a crystalline product with >95% purity.
Spectroscopic Validation
- ¹H NMR : Resonances at δ 0.88 (terminal CH₃), 1.26 (methylene envelope), and 1.45 ppm (Mg-CH₂).
- IR : Absence of O-H stretches (3300 cm⁻¹) confirms anhydrous conditions.
Applications and Recent Research Discoveries
Recent studies highlight its role in synthesizing surfactants and lipid analogs. For example, coupling this compound with carbonyl compounds yields long-chain alcohols, pivotal in lubricant formulations. Additionally, its use in cross-coupling reactions with palladium catalysts enables access to branched alkanes for drug delivery systems.
Properties
Molecular Formula |
C14H29BrMg |
---|---|
Molecular Weight |
301.59 g/mol |
IUPAC Name |
magnesium;tetradecane;bromide |
InChI |
InChI=1S/C14H29.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KDSMCZMAJMWKPA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
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